molecular formula C11H6BrN3O2 B5795795 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5795795
M. Wt: 292.09 g/mol
InChI Key: VCDUKXVPUCPRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research. BODIPY is a derivative of pyridine and is characterized by its high photostability, brightness, and spectral properties.

Mechanism of Action

The mechanism of action of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is based on its ability to absorb light and emit fluorescence. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine absorbs light in the ultraviolet and visible regions of the spectrum and emits fluorescence in the green to red regions of the spectrum. The fluorescence intensity of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is dependent on the local environment, such as pH, polarity, and viscosity. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can also undergo energy transfer to nearby molecules, such as proteins, resulting in fluorescence resonance energy transfer (FRET).
Biochemical and Physiological Effects:
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have minimal effects on biochemical and physiological processes, making it an ideal probe for studying biological systems. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been used to study the localization and trafficking of proteins, the dynamics of lipid membranes, and the metabolism of cells. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used to study the effects of drugs and toxins on cells and tissues.

Advantages and Limitations for Lab Experiments

4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments, including its high photostability, brightness, and spectral properties. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine is also easy to use and can be incorporated into various experimental setups. However, 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has some limitations, including its sensitivity to environmental factors, such as pH and temperature, and its potential for photobleaching.

Future Directions

There are many future directions for the use of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One direction is the development of new 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives with improved properties, such as increased brightness and photostability. Another direction is the use of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine in the development of new biosensors for the detection of specific analytes. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can also be used in the development of new imaging techniques, such as super-resolution microscopy and single-molecule imaging. Finally, 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can be used in the development of new therapies for the treatment of diseases, such as cancer and infectious diseases.
Conclusion:
4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, or 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine, is a fluorescent dye that has been widely used in scientific research. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages, including its high photostability, brightness, and spectral properties. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been used in various applications, including as a fluorescent probe, a cell and tissue label, and a biosensor. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has minimal effects on biochemical and physiological processes, making it an ideal probe for studying biological systems. There are many future directions for the use of 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research, including the development of new derivatives, the use in new imaging techniques, and the development of new therapies.

Synthesis Methods

4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized through a variety of methods, including the reaction of pyridine with 5-bromo-2-furoic acid, followed by the reaction with hydrazine hydrate and triethyl orthoformate. The resulting product is then treated with phosphorus oxychloride and pyridine to obtain the final product. Other methods include the reaction of pyridine with 5-bromo-2-furoic acid and sodium azide, followed by the reaction with triethyl orthoformate and phosphorus oxychloride.

Scientific Research Applications

4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely used in scientific research, including in the fields of biochemistry, biophysics, and cell biology. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can be used as a fluorescent probe to study the structure and function of biological molecules, such as proteins, lipids, and nucleic acids. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine can also be used to label cells and tissues for imaging studies, such as in fluorescence microscopy and flow cytometry. 4-[5-(5-bromo-2-furyl)-1,2,4-oxadiazol-3-yl]pyridine has also been used in the development of biosensors for the detection of various analytes, such as glucose, ATP, and hydrogen peroxide.

properties

IUPAC Name

5-(5-bromofuran-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O2/c12-9-2-1-8(16-9)11-14-10(15-17-11)7-3-5-13-6-4-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDUKXVPUCPRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

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